molecular formula C16H16Br2N4O2 B4542080 5-bromo-N-[4-[(5-bromopyridine-3-carbonyl)amino]butyl]pyridine-3-carboxamide CAS No. 325970-27-2

5-bromo-N-[4-[(5-bromopyridine-3-carbonyl)amino]butyl]pyridine-3-carboxamide

Cat. No.: B4542080
CAS No.: 325970-27-2
M. Wt: 456.1 g/mol
InChI Key: XLUYZMNMWXUAET-UHFFFAOYSA-N
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Description

5-bromo-N-[4-[(5-bromopyridine-3-carbonyl)amino]butyl]pyridine-3-carboxamide is a complex organic compound that features two bromopyridine moieties connected via a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[4-[(5-bromopyridine-3-carbonyl)amino]butyl]pyridine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[4-[(5-bromopyridine-3-carbonyl)amino]butyl]pyridine-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

5-bromo-N-[4-[(5-bromopyridine-3-carbonyl)amino]butyl]pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-[4-[(5-bromopyridine-3-carbonyl)amino]butyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The bromopyridine moieties can engage in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-[4-[(5-bromopyridine-3-carbonyl)amino]butyl]pyridine-3-carboxamide is unique due to its dual bromopyridine structure connected by a butyl chain, which imparts specific chemical and biological properties. This structural uniqueness makes it valuable for specialized applications in scientific research and industry.

Properties

IUPAC Name

5-bromo-N-[4-[(5-bromopyridine-3-carbonyl)amino]butyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Br2N4O2/c17-13-5-11(7-19-9-13)15(23)21-3-1-2-4-22-16(24)12-6-14(18)10-20-8-12/h5-10H,1-4H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUYZMNMWXUAET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C(=O)NCCCCNC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Br2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301215736
Record name N,N′-1,4-Butanediylbis[5-bromo-3-pyridinecarboxamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301215736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325970-27-2
Record name N,N′-1,4-Butanediylbis[5-bromo-3-pyridinecarboxamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=325970-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N′-1,4-Butanediylbis[5-bromo-3-pyridinecarboxamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301215736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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